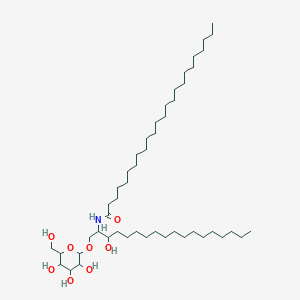

N-Lignoceroyldihydrogalactocerebroside

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C48H95NO8 |

|---|---|

Molecular Weight |

814.3 g/mol |

IUPAC Name |

N-[3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]tetracosanamide |

InChI |

InChI=1S/C48H95NO8/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-44(52)49-41(40-56-48-47(55)46(54)45(53)43(39-50)57-48)42(51)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h41-43,45-48,50-51,53-55H,3-40H2,1-2H3,(H,49,52) |

InChI Key |

SNPQGCDJHZAVOB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(CCCCCCCCCCCCCCC)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Function of N-Lignoceroyldihydrogalactocerebroside in Neuronal Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Lignoceroyldihydrogalactocerebroside, a species of galactosylceramide (GalCer) distinguished by its saturated C24:0 fatty acid (lignoceric acid), is a critical glycosphingolipid in the nervous system. While extensively recognized for its structural role in the myelin sheath produced by oligodendrocytes, its intrinsic functions within neuronal cells are a subject of growing interest. This technical guide provides a comprehensive overview of the current understanding of this compound's function in neurons, delving into its contribution to membrane architecture, its role in sophisticated signaling pathways, and its implications in neurological health and disease. This document is intended to be a resource for researchers and professionals in drug development, offering detailed experimental protocols and a summary of quantitative data to facilitate further investigation into this vital neuronal lipid.

Core Functions of this compound in Neuronal Cells

This compound, as a key component of the neuronal membrane, exerts its influence through several key mechanisms:

-

Myelin Sheath Integrity: While produced by oligodendrocytes, the stability and proper functioning of the myelin sheath, which is essential for rapid nerve impulse conduction, is critically dependent on its high galactosylceramide content.[1] The long lignoceroyl chain of this specific GalCer species contributes to the tight packing and stability of the myelin layers.

-

Lipid Raft Formation and Neuronal Polarity: The presence of very-long-chain fatty acids (VLCFAs) like lignoceric acid in sphingolipids is crucial for the formation of lipid rafts—specialized membrane microdomains that concentrate signaling proteins.[2] In neurons, these lipid rafts are enriched in growth cones and are vital for establishing neuronal polarity, a fundamental process for the correct formation of axons and dendrites.[2] A reduction in VLCFA-containing ceramides, the precursors to this compound, has been shown to impair neuronal polarity determination.[2]

-

"Glycosynapse" Signaling: Galactosylceramides are key players in "glycosynapses," which are carbohydrate-rich microdomains that mediate cell-cell recognition and signal transduction.[3] In the context of the nervous system, these interactions are crucial for the communication between oligodendrocytes and axons, but emerging evidence suggests a role for direct neuronal GalCer in signaling events.

Signaling Pathways Involving this compound

The clustering of this compound in lipid rafts can initiate intracellular signaling cascades, primarily through the activation of Src family kinases. One of the key kinases implicated in this pathway is Fyn kinase.

Galactosylceramide-Mediated Fyn Kinase Activation Pathway

The binding of extracellular ligands or interactions with adjacent cells can lead to the clustering of galactosylceramide in the neuronal membrane. This clustering within lipid rafts provides a platform for the recruitment and activation of the Src family kinase, Fyn. Activated Fyn kinase can then phosphorylate a variety of downstream targets, leading to changes in cellular processes such as cytoskeletal dynamics, cell adhesion, and gene expression.

Downstream effectors of Src family kinases in neuronal cells are diverse and can include:

-

Adaptor proteins: such as LAT and ADAP.[4]

-

Enzymes: including Phospholipase Cγ2 (PLCγ2) and the tyrosine kinase Btk.[4]

-

Mitogen-activated protein kinases (MAPKs): such as Erk1 and Erk2.[4]

Activation of these pathways can influence a wide range of neuronal functions, from synaptic plasticity to survival.

Quantitative Data on Galactosylceramides

Precise quantitative data for this compound in different neuronal cell types is still an active area of research. However, lipidomic studies of the central nervous system provide valuable context. Galactosylceramides, as a class, are highly enriched in myelin, constituting a significant portion of its lipid content.

| Lipid Class | Approximate Molar Percentage in CNS Myelin | Reference |

| Cholesterol | 40-45% | [1] |

| Galactosylceramide & Sulfatide | 20-25% | [1] |

| Phospholipids | 30-40% | [1] |

While these figures represent the bulk composition of myelin, it is understood that very-long-chain fatty acid-containing species, such as this compound, are major contributors to this fraction. Further targeted quantitative lipidomic studies are required to determine the precise concentrations in different neuronal and glial populations.

Experimental Protocols

Lipid Extraction from Cultured Neuronal Cells for Mass Spectrometry

This protocol is adapted for the extraction of total lipids, including glycosphingolipids, from cultured neurons for subsequent analysis by mass spectrometry.

Materials:

-

Cultured neuronal cells

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol (B129727) (MeOH), HPLC grade

-

Methyl-tert-butyl ether (MTBE), HPLC grade

-

Internal standards (e.g., commercially available deuterated or 13C-labeled lipid standards)

-

Glass vials with Teflon-lined caps

-

Homogenizer or sonicator

-

Centrifuge capable of reaching 1,000 x g at 4°C

-

Vacuum concentrator or nitrogen evaporator

Procedure:

-

Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS. Scrape the cells in a minimal volume of ice-cold PBS and transfer to a glass vial.

-

Homogenization: Add a defined volume of methanol to the cell suspension. Homogenize or sonicate the sample on ice to disrupt the cells.

-

Lipid Extraction: Add methyl-tert-butyl ether (MTBE) to the methanol-cell homogenate. Spike the sample with the appropriate internal standards. Vortex the mixture vigorously for 10 minutes at 4°C.

-

Phase Separation: Add water to induce phase separation. Vortex briefly and then centrifuge at 1,000 x g for 10 minutes at 4°C.

-

Collection of Organic Phase: Carefully collect the upper organic phase, which contains the lipids, and transfer it to a new glass vial.

-

Drying: Evaporate the solvent to dryness using a vacuum concentrator or under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for mass spectrometry analysis (e.g., methanol/chloroform 1:1, v/v).

Thin-Layer Chromatography (TLC) for the Separation of Very-Long-Chain Fatty Acid Glycosphingolipids

This protocol provides a method for the separation of glycosphingolipids with VLCFAs, such as this compound, from a total lipid extract.

Materials:

-

High-performance thin-layer chromatography (HPTLC) plates (silica gel 60)

-

Lipid extract (from the protocol above)

-

Developing chamber

-

TLC solvent system: A common system for neutral glycosphingolipids is chloroform:methanol:water (65:25:4, v/v/v).[5] Adjusting the polarity by varying the methanol and water content may be necessary to achieve optimal separation of VLCFA-containing species.

-

Visualization reagent: Orcinol/sulfuric acid spray (for glycolipids) or primuline (B81338) spray (for all lipids, non-destructive).

-

Heating plate

Procedure:

-

Plate Activation: Activate the HPTLC plate by heating it at 110°C for 30 minutes.

-

Sample Application: Dissolve the dried lipid extract in a small volume of chloroform:methanol (2:1, v/v). Carefully spot the sample onto the origin line of the HPTLC plate using a microsyringe.

-

Development: Place the HPTLC plate in a developing chamber pre-saturated with the chosen solvent system. Allow the solvent front to migrate up the plate.

-

Drying: Once the solvent front has reached the desired height, remove the plate from the chamber and dry it thoroughly in a fume hood.

-

Visualization: Spray the plate with the chosen visualization reagent. For orcinol/sulfuric acid, heat the plate at 110°C until the spots appear. For primuline, view the plate under UV light.

-

Identification: The migration distance (Rf value) of the spots can be compared to known standards to identify the different lipid species. Glycosphingolipids with longer fatty acid chains may migrate slightly differently than their shorter-chain counterparts.

Implications in Neurological Disease

The critical role of galactosylceramides, including this compound, is underscored by the severe neurological consequences of their metabolic dysregulation.

-

Krabbe Disease (Globoid Cell Leukodystrophy): This is a devastating autosomal recessive disorder caused by a deficiency of the lysosomal enzyme galactocerebrosidase (GALC).[6][7] This deficiency leads to the accumulation of galactosylceramide and its cytotoxic metabolite, psychosine, resulting in widespread demyelination and neurodegeneration.[6][7]

-

Multiple Sclerosis (MS): While the primary cause of MS is autoimmune, the degradation of myelin leads to the release of its components, including galactosylceramides. Antibodies against myelin components, including GalCer, have been implicated in the pathogenesis of MS.

Conclusion

This compound is far more than a passive structural component of the neuronal environment. Its very-long-chain fatty acid moiety endows it with unique biophysical properties that are essential for the formation of stable myelin and the organization of signaling platforms in the form of lipid rafts. Through its participation in "glycosynapse" signaling, it actively contributes to the complex communication network within the nervous system. The profound neurological deficits observed in diseases of galactosylceramide metabolism highlight its indispensable role. Further research, particularly quantitative lipidomic studies and detailed elucidation of its signaling pathways in neurons, will undoubtedly uncover new therapeutic avenues for a range of debilitating neurological disorders.

References

- 1. Oligodendrocyte-specific ceramide galactosyltransferase (CGT) expression phenotypically rescues CGT-deficient mice and demonstrates that CGT activity does not limit brain galactosylceramide level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Very-long-chain fatty acids are crucial to neuronal polarity by providing sphingolipids to lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The glycosynapse - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Src family kinases: at the forefront of platelet activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thin-layer chromatography (TLC) of glycolipids - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Thin Layer Chromatography (TLC) for the Separation of Lipids [rockedu.rockefeller.edu]

- 7. researchgate.net [researchgate.net]

biological role of N-Lignoceroyldihydrogalactocerebroside in myelin

An In-Depth Technical Guide on the Biological Role of N-Lignoceroyldihydrogalactocerebroside in Myelin

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The myelin sheath is a defining feature of the vertebrate nervous system, enabling rapid saltatory conduction and providing vital metabolic support to axons. This intricate structure is distinguished by its exceptionally high lipid content, which is crucial for its insulating properties and stability. Among the most significant of these lipids is this compound, a subtype of galactosylceramide (GalC) characterized by a saturated sphinganine (B43673) base and a C24:0 very-long-chain fatty acid (VLCFA). This whitepaper provides a comprehensive technical overview of the synthesis, structure, and multifaceted biological roles of this compound in myelin. We will explore its critical contributions to myelin sheath compaction, stability, and insulation, its involvement in axo-glial signaling, and the severe neurological consequences that arise from its absence. Furthermore, this guide details the key experimental protocols used to investigate this lipid and presents its associated biochemical pathways and functional relationships through structured diagrams and quantitative data.

Introduction: The Unique Lipid Architecture of Myelin

Myelin is a marvel of biological engineering, comprising approximately 80% lipid and 20% protein by dry weight.[1] This lipid-rich composition is fundamental to its function as a dielectric insulator for the axon. The major lipid classes in Central Nervous System (CNS) myelin are cholesterol, phospholipids, and glycosphingolipids, which exist in a consistent molar ratio of roughly 2:2:1.[1]

The glycosphingolipid fraction is dominated by galactosylceramides (GalC) and their sulfated derivatives, sulfatides.[1][2] These molecules are hallmarks of the myelinating oligodendrocytes in the CNS and Schwann cells in the Peripheral Nervous System (PNS). A key feature of myelin GalC is the prevalence of very-long-chain fatty acids (VLCFAs), particularly lignoceric acid (C24:0) and nervonic acid (C24:1).[3] The presence of these long, mostly saturated fatty acyl chains is not trivial; it is a critical determinant of myelin's unique biophysical properties. This compound, with its fully saturated lignoceroyl and sphinganine chains, represents a lipid species optimized for creating a stable, tightly packed, and highly insulating membrane.

Structure and Biosynthesis

This compound is a glycosphingolipid consisting of three primary components: a galactose sugar headgroup, a ceramide backbone, and a C24:0 lignoceroyl fatty acid chain. The "dihydro" designation indicates that the sphingoid base is sphinganine, which is fully saturated, unlike the more common sphingosine.

The biosynthesis of this lipid involves two key pathways: the synthesis of the VLCFA and the formation of the galactosylceramide.

-

Lignoceric Acid Synthesis: Lignoceric acid (C24:0) is synthesized in the endoplasmic reticulum through the elongation of shorter fatty acid precursors. This process involves a series of enzymatic reactions that add two-carbon units, with malonyl-CoA serving as the donor.[4] The activity of this microsomal elongation system is tightly correlated with the period of active myelination.[4]

-

Galactosylceramide Formation: The final step in the synthesis of galactosylceramide is catalyzed by the enzyme UDP-galactose:ceramide galactosyltransferase (CGT), which is specifically expressed in oligodendrocytes and Schwann cells.[2][5] This enzyme transfers a galactose molecule from UDP-galactose to the ceramide backbone.

Biological Role in Myelin

The specific molecular structure of this compound—a polar galactose headgroup anchored by two long, saturated hydrocarbon chains—is central to its functions in the myelin sheath.

Ensuring Myelin Sheath Stability and Compaction

The long, straight, saturated acyl chains of lignoceric acid and sphinganine maximize van der Waals forces between adjacent lipid molecules.[3] This, combined with the high concentration of cholesterol, allows for exceptionally tight packing of the lipid bilayer.[5] This dense arrangement confers rigidity to the myelin membrane, reduces its fluidity, and is essential for the proper compaction of the multiple layers of the oligodendrocyte or Schwann cell plasma membrane that form the sheath.[3][6][7]

Studies on mice with a null mutation for the CGT enzyme (cgt-/-), which are incapable of synthesizing any galactocerebrosides (B1148508), demonstrate the critical nature of this function. The myelin in these animals, though formed, is unstable and shows increased fluidity and permeability.[6][7] This instability leads to progressive vacuolation and degeneration of the myelin sheath.[8]

Providing a High-Resistance Electrical Insulator

The primary role of myelin is to act as an electrical insulator, preventing ion leakage across the axonal membrane and enabling rapid saltatory conduction between the nodes of Ranvier. The efficacy of this insulation is directly related to the thickness and lipid composition of the sheath. The high density of hydrocarbon chains provided by VLCFAs like lignoceric acid creates a formidable barrier to ion flow.[3]

The functional consequence of losing this insulation is profound. In cgt-/- mice, where the myelin lipid bilayer is severely perturbed, the nerve conduction velocity is dramatically reduced to rates comparable to those of unmyelinated axons.[5][9] This highlights that GalC, and by extension its VLCFA-containing variants, are indispensable for the insulating properties of myelin.

Mediating Axo-Glial Interactions and Signaling

Beyond its structural role, this compound is implicated in critical cell-cell interactions and signaling. Galactolipids are essential for the formation and maintenance of the specialized junctions between the myelinating glial cell and the axon at the paranodal loops, which flank the nodes of Ranvier.[10] In their absence, these junctions are compromised, leading to structural defects such as reversed lateral loops and the breakdown of the barrier between the nodal and paranodal regions.[10]

Furthermore, galactolipids are thought to organize lipid raft microdomains within the myelin membrane. These domains concentrate signaling molecules and are crucial for signal transduction. One key signaling molecule in oligodendrocytes is the non-receptor tyrosine kinase Fyn. Fyn is activated during the initial stages of myelination and is essential for oligodendrocyte differentiation and myelin gene transcription.[11][12][13] While a direct ligand-receptor interaction has not been fully elucidated, it is hypothesized that the specific lipid environment created by galactocerebrosides is necessary for the proper localization and function of signaling complexes involving Fyn and cell adhesion molecules like myelin-associated glycoprotein (B1211001) (MAG).[12]

Quantitative Data Summary

The biological importance of this compound and related galactolipids is underscored by quantitative analysis of myelin composition and the functional deficits observed in their absence.

Table 1: Representative Lipid Composition of CNS Myelin (Note: Exact percentages can vary by species and CNS region. This table represents a generalized composition.)

| Lipid Class | Sub-Class | Mol % of Total Lipid | Key Fatty Acids |

| Cholesterol | - | 40 - 45% | - |

| Glycolipids | Galactosylceramide | 20 - 25% | C18:0, C24:0, C24:1 |

| Sulfatide | 4 - 6% | C18:0, C24:0, C24:1 | |

| Phospholipids | Phosphatidylethanolamine | 12 - 15% | C18:1, C20:4 |

| Phosphatidylcholine | 8 - 10% | C16:0, C18:1 | |

| Sphingomyelin | 5 - 7% | C18:0, C24:0 | |

| Phosphatidylserine | 4 - 6% | C18:0, C18:1 |

Table 2: Effect of Galactocerebroside Deficiency on Sciatic Nerve Conduction Velocity in Mice (Data from studies on CGT null mutant (cgt-/-) mice vs. wild-type (wt) controls)

| Genotype | Motor Nerve Conduction Velocity (NCV) | Amplitude of Compound Muscle Action Potential (CMAP) |

| Wild-Type (wt) | 16 - 26 m/s (Median: 20 m/s)[14] | 3.0 - 6.0 mV (Median: 4.5 mV)[14] |

| cgt-/- (GalC Deficient) | 6 - 13 m/s (Median: 9.5 m/s)[14] | 0.4 - 3.0 mV (Median: 1.5 mV)[14] |

| % Reduction (Median) | ~53% | ~67% |

Role in Demyelinating and Neurodegenerative Diseases

Given its central role in myelin integrity, dysregulation of this compound metabolism is implicated in several pathologies.

-

Genetic Disorders (Leukodystrophies): Krabbe disease is a devastating autosomal recessive disorder caused by a deficiency of the lysosomal enzyme galactocerebrosidase (GALC), which is responsible for degrading galactosylceramide.[15][16][17] The failure to break down these lipids leads to the accumulation of a cytotoxic metabolite, psychosine, which destroys oligodendrocytes, causing widespread demyelination and severe neurological deterioration.[18]

-

Autoimmune Demyelination: Galactocerebroside is a major antigen on the surface of oligodendrocytes. Antibodies targeting GalC can trigger complement-mediated demyelination and induce changes in the oligodendrocyte cytoskeleton, implicating it as a key target in autoimmune attacks on myelin, such as in models of multiple sclerosis.[19][20]

-

Myelin Instability: In diseases like multiple sclerosis and multiple system atrophy, a significant decrease in myelin lipids, including galactosylceramide, is observed in affected white matter regions, providing evidence for myelin instability as a core pathological event.[21]

Key Experimental Protocols

The study of this compound relies on a series of well-established biochemical protocols to isolate and analyze this lipid from nervous tissue.

Protocol for Myelin Purification from Brain Tissue

This protocol is based on the method of Norton and Poduslo, which leverages the low density and large vesicle size of myelin after homogenization.[6][22]

-

Homogenization: Dissect brain tissue and homogenize in ice-cold 0.32 M sucrose (B13894) solution using a Potter-Elvehjem homogenizer.

-

First Gradient Centrifugation: Carefully layer the homogenate onto a 0.85 M sucrose solution. Centrifuge at high speed (e.g., 75,000 x g) for 30 minutes. The crude myelin fraction will collect at the interface between the 0.32 M and 0.85 M sucrose layers.

-

Osmotic Shock: Collect the crude myelin fraction and resuspend it in a large volume of ice-cold distilled water. This lyses trapped vesicles and other contaminants.

-

Pelleting: Centrifuge the suspension to pellet the myelin membranes.

-

Repeat Gradient: Resuspend the pellet in 0.32 M sucrose, layer onto 0.85 M sucrose, and repeat the high-speed centrifugation.

-

Final Washes: Collect the purified myelin from the interface, wash several times with distilled water by repeated pelleting and resuspension to remove sucrose.

-

Storage: Store the final purified myelin pellet at -80°C until lipid extraction.

Protocol for Total Lipid Extraction (Modified Folch Method)

This method uses a chloroform-methanol mixture to efficiently extract lipids from the purified myelin fraction.[5][23]

-

Solubilization: Resuspend a known amount of purified myelin (by protein content) in a glass tube with a 2:1 (v/v) mixture of chloroform (B151607):methanol. Use approximately 20 times the sample volume (e.g., 20 mL for 1 g of tissue equivalent).

-

Agitation: Agitate the mixture vigorously (e.g., orbital shaker) for 20 minutes at room temperature to ensure complete lipid extraction.

-

Phase Separation: Add 0.2 volumes of a 0.9% NaCl solution to the mixture. Vortex thoroughly.

-

Centrifugation: Centrifuge at low speed (e.g., 2,000 x g) for 10 minutes to separate the phases.

-

Collection: Three phases will form: an upper aqueous phase (methanol/water), a lower organic phase (chloroform), and a small protein interface. Carefully collect the lower chloroform phase, which contains the purified lipids, using a glass Pasteur pipette.

-

Drying: Dry the collected lipid extract under a stream of nitrogen gas.

-

Storage: Resuspend the dried lipids in a small volume of chloroform:methanol and store in a glass vial with a Teflon-lined cap at -20°C or -80°C.

Protocol for Lipid Analysis by HPTLC and Mass Spectrometry

-

High-Performance Thin-Layer Chromatography (HPTLC):

-

Apply the extracted lipid sample to a silica (B1680970) HPTLC plate.[24][25]

-

Develop the plate in a chromatography chamber using a solvent system such as chloroform/methanol/water (65:25:4 by volume) to separate lipid classes.[26]

-

Visualize the separated lipid bands by charring with a reagent like cupric acetate (B1210297) or by using a fluorescent dye such as primuline.[24][25]

-

Quantify bands by densitometry against known standards.

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Inject the lipid extract into an LC system for separation, often using a reversed-phase column.[27]

-

Elute lipids into a tandem mass spectrometer for detection.

-

Use a specific precursor-to-product ion transition in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify this compound and other cerebrosides.[10][28]

-

Quantification is achieved by comparing the signal to that of a deuterated internal standard.

-

Conclusion and Future Directions

This compound is not merely a passive structural component of myelin; it is a functionally critical lipid whose unique biophysical properties are essential for the integrity and function of the nervous system. Its long, saturated acyl chains are fundamental to the compaction, stability, and insulating capacity of the myelin sheath. Furthermore, it plays a key role in mediating the intricate axo-glial interactions necessary for the long-term maintenance of myelinated axons. The severe neurological phenotypes observed in genetic models and human diseases where its metabolism is disrupted unequivocally establish its importance.

For drug development professionals, understanding the pathways that regulate the synthesis and degradation of this lipid class offers potential therapeutic targets. Strategies aimed at preserving myelin lipid composition or correcting deficiencies could prove beneficial in treating a range of demyelinating diseases. Future research should focus on further elucidating the specific signaling pathways initiated or modulated by galactocerebrosides and exploring how the lipid composition of myelin can be therapeutically manipulated to promote myelin repair and neuroprotection.

References

- 1. Isolation of Myelin [ouci.dntb.gov.ua]

- 2. Myelin Biogenesis And Oligodendrocyte Development: Parsing Out The Roles Of Glycosphingolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nerve conduction velocity measurements reveal the functional deficit in ceramide galactosyl transferase-deficient (cgt-/-) mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lignoceric acid biosynthesis in the developing brain. Activities of mitochondrial acetyl-CoA-dependent synthesis and microsomal malonyl-CoA chain-elongating system in relation to myelination. Comparison between normal mouse and dysmyelinating mutants (quaking and jimpy) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. microbenotes.com [microbenotes.com]

- 6. Isolation of myelin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Composition and biophysical properties of myelin lipid define the neurological defects in galactocerebroside- and sulfatide-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. repository.seafdec.org [repository.seafdec.org]

- 9. Functional breakdown of the lipid bilayer of the myelin membrane in central and peripheral nervous system by disrupted galactocerebroside synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. DMS as an orthogonal separation to LC/ESI/MS/MS for quantifying isomeric cerebrosides in plasma and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Stimulation of myelin basic protein gene transcription by Fyn tyrosine kinase for myelination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Initial events of myelination involve Fyn tyrosine kinase signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. From axon–glial signalling to myelination: the integrating role of oligodendroglial Fyn kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. neuroforschung-zmmk.uni-koeln.de [neuroforschung-zmmk.uni-koeln.de]

- 15. Krabbe Disease [brainfacts.org]

- 16. brainandnervecenter.com [brainandnervecenter.com]

- 17. Krabbe Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Krabbe Disease: Report of a Rare Lipid Storage and Neurodegenerative Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Antibody to galactocerebroside alters organization of oligodendroglial membrane sheets in culture - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A unique role for Fyn in CNS myelination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Altered lipid levels provide evidence for myelin dysfunction in multiple system atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. notesforbiology.com [notesforbiology.com]

- 24. Analysis of brain lipids by high performance thin-layer chromatography and densitometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Thin-layer chromatography (TLC) of glycolipids - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. Assembly of Myelin by Association of Proteolipid Protein with Cholesterol- and Galactosylceramide-Rich Membrane Domains - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Galactocerebrosidase activity by liquid-chromatography tandem mass spectrometry for clinical diagnosis of Krabbe disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Lymphocyte Galactocerebrosidase Activity by Liquid Chromatography-Tandem Mass Spectrometry for Post-Newborn Screening Evaluation of Krabbe Disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis Pathway of N-Lignoceroyldihydrogalactocerebroside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic synthesis of N-Lignoceroyldihydrogalactocerebroside, a crucial galactosphingolipid. The synthesis of this molecule involves a two-step enzymatic process, beginning with the formation of the dihydroceramide (B1258172) backbone, followed by its galactosylation. This guide details the enzymes, substrates, and cellular locations involved in this pathway, supplemented with experimental protocols and quantitative data to support further research and development.

Overview of the Synthesis Pathway

The synthesis of this compound occurs in the endoplasmic reticulum and involves two key enzymatic reactions:

-

Synthesis of N-Lignoceroyldihydrosphingosine (Dihydroceramide): This step is catalyzed by Ceramide Synthase 2 (CerS2), which facilitates the acylation of dihydrosphingosine with lignoceroyl-CoA.

-

Galactosylation of N-Lignoceroyldihydrosphingosine: The final step involves the transfer of a galactose moiety from UDP-galactose to the C1 hydroxyl group of N-Lignoceroyldihydrosphingosine, a reaction catalyzed by UDP-galactose:ceramide galactosyltransferase (CGT).

Detailed Enzymatic Steps

Step 1: Synthesis of N-Lignoceroyldihydrosphingosine

The initial and rate-limiting step in the de novo synthesis of sphingolipids is the formation of dihydrosphingosine from serine and palmitoyl-CoA. Dihydrosphingosine is then acylated by a family of six ceramide synthases (CerS), each exhibiting specificity for acyl-CoAs of different chain lengths.

Enzyme: Ceramide Synthase 2 (CERS2), also known as LAG1 longevity assurance homolog 2.[1]

Substrates:

-

Dihydrosphingosine (Sphinganine)

-

Lignoceroyl-CoA (C24:0-CoA)

Reaction: CerS2 catalyzes the formation of an amide bond between the amino group of dihydrosphingosine and the carboxyl group of lignoceric acid (activated as lignoceroyl-CoA).

Substrate Specificity: CerS2 displays a remarkable specificity for very-long-chain fatty acyl-CoAs, particularly those with chain lengths of C22 and C24.[2][3] It shows minimal to no activity with shorter chain acyl-CoAs like C16:0 or C18:0.[4] This specificity is crucial for the tissue-specific composition of ceramides (B1148491). The acyl chain specificity is determined by an 11-residue sequence within a loop located between the last two putative transmembrane domains of the enzyme.[5]

Cellular Location: CerS2 is an integral membrane protein of the endoplasmic reticulum.[6]

Step 2: Galactosylation of N-Lignoceroyldihydrosphingosine

The final step in the synthesis of this compound is the addition of a galactose sugar to the dihydroceramide backbone.

Enzyme: UDP-galactose:ceramide galactosyltransferase (CGT), also known as ceramide galactosyltransferase.

Substrates:

-

N-Lignoceroyldihydrosphingosine

-

UDP-galactose

Reaction: CGT catalyzes the transfer of galactose from UDP-galactose to the 1-hydroxyl group of N-Lignoceroyldihydrosphingosine, forming a β-glycosidic bond.[7]

Enzyme Characteristics: CGT is a class I integral membrane protein.[8] Studies on CGT from myelinating rat brain have shown it to be a 64-kDa high-mannose glycoprotein. The enzyme has a preference for hydroxyceramides as substrates, though it can act on non-hydroxy ceramides as well.[9]

Cellular Location: CGT is localized to the lumen of the endoplasmic reticulum and the nuclear envelope.[8] The synthesis of galactosylceramide occurs in the lumen of the ER, which requires the import of UDP-galactose from the cytosol.[8]

Quantitative Data

The following table summarizes available quantitative data for the key enzymes involved in the synthesis of this compound. It is important to note that specific kinetic parameters for the synthesis of this compound are not extensively reported, and the data below is derived from studies using similar very-long-chain substrates.

| Enzyme | Substrate(s) | Km | Vmax | Source Organism/Cell Line | Reference(s) |

| Ceramide Synthase 2 (CerS2) | Sphingosine-d7, C24:1-CoA | Sphingosine-d7: ~7-fold decrease with phosphorylation; C24:1-CoA: ~12-fold increase with phosphorylation | Severely reduced upon dephosphorylation | Mouse brain | [10] |

| C24 fatty acyl-CoA, C17 sphingosine (B13886) | - | ~80% reduction with CerS2 siRNA | SMS-KCNR neuroblastoma cells | [11] | |

| UDP-galactose:ceramide galactosyltransferase (CGT) | Galactocerebroside, CMP-N-acetylneuraminic acid | 8.7 x 10-4 M (for galactocerebroside) | - | Mouse brain microsomes | [12] |

| Ceramide, UDP-galactose | Ceramide: 1.1 x 10-4 M; UDP-galactose: 0.4 x 10-4 M | - | Embryonic chicken brain | [13] |

Experimental Protocols

In Vitro Ceramide Synthase Assay with Lignoceroyl-CoA

This protocol is adapted from methodologies used to assess CerS2 activity with very-long-chain acyl-CoAs.

Materials:

-

Microsomal fraction isolated from a relevant cell line or tissue expressing CerS2 (e.g., liver, kidney, or specific brain regions).

-

Lignoceroyl-CoA (C24:0-CoA)

-

[3H]-Sphinganine or a fluorescently labeled sphinganine (B43673) analog

-

Reaction buffer: 50 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl2

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Stop solution: Chloroform/Methanol (1:2, v/v)

-

Thin Layer Chromatography (TLC) plates (silica gel 60)

-

TLC developing solvent: Chloroform/Methanol/Acetic Acid (90:10:1, v/v/v)

-

Scintillation counter and scintillation fluid (for radiolabeled substrate) or a fluorescence imager.

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube containing the reaction buffer, a defined concentration of lignoceroyl-CoA (e.g., 50 µM) complexed with fatty acid-free BSA (in a 1:1 molar ratio), and the labeled sphinganine substrate.

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the microsomal protein (e.g., 15-50 µg).

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes). The reaction time should be within the linear range of product formation.

-

Terminate the reaction by adding the stop solution.

-

Vortex the mixture thoroughly and centrifuge to separate the phases.

-

Collect the lower organic phase, which contains the lipids.

-

Dry the organic phase under a stream of nitrogen.

-

Resuspend the lipid extract in a small volume of chloroform/methanol (2:1, v/v).

-

Spot the resuspended lipids onto a TLC plate.

-

Develop the TLC plate in the developing solvent.

-

Visualize and quantify the newly synthesized labeled N-Lignoceroyldihydrosphingosine using a scintillation counter or a fluorescence imager.

In Vitro Ceramide Galactosyltransferase (CGT) Assay

This protocol is a general method for assaying CGT activity and can be adapted for N-Lignoceroyldihydrosphingosine.

Materials:

-

Microsomal fraction containing CGT.

-

N-Lignoceroyldihydrosphingosine (substrate).

-

UDP-[14C]-galactose (radiolabeled donor).

-

Reaction buffer: 100 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 10 mM MnCl2.

-

Detergent (e.g., Triton X-100 or sodium taurocholate) to solubilize the lipid substrate.

-

Stop solution: Chloroform/Methanol (2:1, v/v).

-

TLC plates (silica gel 60).

-

TLC developing solvent: Chloroform/Methanol/Water (65:25:4, v/v/v).

-

Phosphorimager or scintillation counter.

Procedure:

-

Prepare the lipid substrate by dissolving N-Lignoceroyldihydrosphingosine in chloroform/methanol and drying it under nitrogen. Resuspend the lipid in the reaction buffer containing detergent by sonication to form micelles.

-

Set up the reaction mixture containing the reaction buffer, the prepared lipid substrate, and UDP-[14C]-galactose.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Start the reaction by adding the microsomal protein.

-

Incubate at 37°C for a specified time (e.g., 1-2 hours).

-

Stop the reaction by adding the stop solution.

-

Extract the lipids as described in the ceramide synthase assay.

-

Separate the radiolabeled this compound from unreacted UDP-[14C]-galactose and other lipids by TLC.

-

Detect and quantify the product using a phosphorimager or by scraping the corresponding band from the TLC plate and measuring the radioactivity with a scintillation counter.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the experimental workflow for the synthesis and analysis of this compound in a research setting.

This guide provides a foundational understanding of the synthesis pathway of this compound. Further research is warranted to elucidate the precise regulatory mechanisms of the involved enzymes and to develop more specific and efficient protocols for the synthesis and quantification of this important sphingolipid.

References

- 1. Ceramide synthase 2 - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. A Critical Role for Ceramide Synthase 2 in Liver Homeostasis: I. ALTERATIONS IN LIPID METABOLIC PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of ceramide synthase 2: tissue distribution, substrate specificity, and inhibition by sphingosine 1-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mammalian Ceramide Synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. UDP-galactose:ceramide galactosyltransferase is a class I integral membrane protein of the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The UDP-galactose:ceramide galactosyltransferase: expression pattern in oligodendrocytes and Schwann cells during myelination and substrate preference for hydroxyceramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enzyme Activities of the Ceramide Synthases CERS2–6 Are Regulated by Phosphorylation in the C-terminal Region - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Disruption of ceramide synthesis by CerS2 down-regulation leads to autophagy and the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro biosynthesis of sialosylgalactosylceramide (G7) by mouse brain microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

N-Lignoceroyldihydrogalactocerebroside: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Lignoceroyldihydrogalactocerebroside is a saturated glycosphingolipid, a member of the galactocerebroside family of lipids that are crucial components of the myelin sheath in the nervous system. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this specific lipid. It details the biosynthetic pathway, outlines experimental protocols for its extraction and analysis, and presents key quantitative data. This document is intended to serve as a valuable resource for researchers investigating the roles of myelin lipids in neurological health and disease, as well as for professionals involved in the development of therapeutics targeting lipid metabolism.

Introduction

Galactocerebrosides (B1148508) are a class of glycosphingolipids characterized by a ceramide backbone linked to a galactose sugar moiety. They are predominantly found in the myelin sheath, the insulating layer that surrounds neuronal axons, and are essential for its proper function and stability.[1][2][3] The specific composition of the fatty acid and sphingoid base of the ceramide can vary, giving rise to a diverse family of galactocerebrosides.

This compound is distinguished by two key features:

-

N-lignoceroyl group: The ceramide contains lignoceric acid, a saturated fatty acid with a 24-carbon chain (C24:0).

-

Dihydro- sphingoid base: The sphingoid base is dihydrosphingosine (also known as sphinganine), which lacks the characteristic trans double bond found in sphingosine (B13886).

The presence of these saturated components gives this compound distinct physicochemical properties that influence the structure and stability of the myelin membrane.

Discovery and Biosynthesis

The discovery of specific galactocerebroside species is intertwined with the broader history of lipid chemistry and the characterization of myelin. While the exact first isolation of this compound is not prominently documented, the understanding of its existence emerged from detailed analyses of the lipid composition of brain tissue. The term "dihydrosphingolipids" refers to sphingolipids that lack the C4-trans-double bond in their sphingoid backbone.[4][5][6]

The biosynthesis of this compound occurs in the endoplasmic reticulum and involves the enzymatic transfer of a galactose molecule to N-lignoceroyl-dihydrosphingosine (a dihydroceramide).

Biosynthetic Pathway

The key enzyme responsible for the final step in the synthesis of galactocerebrosides is UDP-galactose:ceramide galactosyltransferase (CGT) .[7][8][9] This enzyme catalyzes the transfer of galactose from the activated sugar donor, UDP-galactose, to the ceramide acceptor.

Caption: Biosynthetic pathway of this compound.

Physicochemical Properties

Specific quantitative data for this compound is not extensively reported in readily available literature. However, based on its chemical structure, some properties can be inferred and are provided below.

| Property | Value | Reference |

| CAS Number | 76334-09-3 | [1][8] |

| Molecular Formula | C48H95NO8 | [1] |

| Molecular Weight | 814.27 g/mol | [1] |

| Physical State | Solid | |

| Solubility | Soluble in organic solvents like chloroform-methanol mixtures. Insoluble in water. | |

| Melting Point | High, characteristic of long-chain saturated lipids. |

Experimental Protocols

Isolation from Bovine Brain

The following is a generalized protocol for the isolation of cerebrosides from brain tissue, which can be adapted for the specific enrichment of this compound. Bovine brain is a common source due to its high myelin content.

Materials:

-

Bovine brain tissue

-

Methanol

-

Saline solution (0.9% NaCl)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., chloroform-methanol gradients)

-

Rotary evaporator

-

High-performance thin-layer chromatography (HPTLC) plates and developing chambers

Procedure:

-

Homogenization and Lipid Extraction:

-

Homogenize fresh or frozen bovine brain tissue in a chloroform/methanol mixture (e.g., 2:1 v/v).

-

Filter the homogenate to remove solid debris.

-

Perform a Folch partition by adding saline to the extract to separate the lipid-containing lower phase from the aqueous upper phase.

-

Collect the lower chloroform phase containing the total lipids.

-

-

Column Chromatography:

-

Concentrate the lipid extract using a rotary evaporator.

-

Apply the concentrated lipid extract to a silica gel column.

-

Elute the column with a gradient of chloroform and methanol. Cerebrosides typically elute with intermediate polarity solvent mixtures.

-

Collect fractions and monitor the lipid composition of each fraction by HPTLC.

-

-

Purification and Characterization:

-

Pool the fractions containing the desired cerebrosides.

-

Further purification can be achieved using additional chromatographic steps, such as preparative HPLC.

-

The purified this compound can then be characterized by mass spectrometry and NMR spectroscopy.

-

Caption: General workflow for the isolation of cerebrosides.

Analytical Methods

HPTLC is a rapid and effective method for the separation and qualitative analysis of cerebrosides.

-

Stationary Phase: Silica gel 60 HPTLC plates.

-

Mobile Phase: A common solvent system is chloroform/methanol/water in various ratios (e.g., 65:25:4, v/v/v).

-

Visualization: Staining with a reagent such as orcinol-sulfuric acid followed by heating will reveal glycolipids as purple spots.

HPLC allows for the separation and quantification of different cerebroside species.

-

Column: A normal-phase silica column or a reverse-phase C18 column can be used.

-

Mobile Phase: For normal-phase HPLC, a gradient of hexane/isopropanol/water is often employed. For reverse-phase, a gradient of methanol/water may be used.

-

Detection: An evaporative light scattering detector (ELSD) or mass spectrometer can be used for detection.

Mass spectrometry is a powerful tool for the structural elucidation of this compound. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques.

-

Expected Molecular Ion: [M+H]+ at m/z 815.7, [M+Na]+ at m/z 837.7.

-

Fragmentation Pattern: Tandem MS (MS/MS) will show characteristic fragmentation patterns. A key fragmentation is the cleavage of the glycosidic bond, resulting in a fragment corresponding to the N-lignoceroyl-dihydrosphingosine (dihydroceramide) moiety and a fragment corresponding to the galactose residue. Further fragmentation of the dihydroceramide will yield ions corresponding to the lignoceroyl and dihydrosphingosine components.

¹H and ¹³C NMR spectroscopy can provide detailed structural information, confirming the identity and purity of the isolated compound. Specific chemical shifts for this compound are not widely published, but characteristic signals for the galactose moiety, the long acyl chain of lignoceric acid, and the dihydrosphingosine backbone would be expected.

Enzymatic Assay for UDP-galactose:ceramide galactosyltransferase (CGT)

This assay measures the activity of CGT by quantifying the transfer of radiolabeled galactose from UDP-[¹⁴C]galactose to a dihydroceramide acceptor.

Materials:

-

Enzyme source (e.g., microsomes from cultured oligodendrocytes or brain tissue)

-

N-lignoceroyl-dihydrosphingosine (acceptor substrate)

-

UDP-[¹⁴C]galactose (donor substrate)

-

Reaction buffer (e.g., Tris-HCl buffer, pH 7.4, containing MgCl₂ and MnCl₂)

-

Scintillation cocktail and counter

Procedure:

-

Reaction Setup:

-

Prepare a reaction mixture containing the reaction buffer, enzyme source, and N-lignoceroyl-dihydrosphingosine.

-

Initiate the reaction by adding UDP-[¹⁴C]galactose.

-

Incubate the mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Reaction Termination and Lipid Extraction:

-

Stop the reaction by adding a chloroform/methanol mixture.

-

Perform a Folch partition to separate the lipid products into the chloroform phase.

-

-

Quantification:

-

Evaporate the chloroform phase to dryness.

-

Redissolve the lipid residue in a suitable solvent.

-

Quantify the amount of radiolabeled this compound formed using a scintillation counter.

-

Caption: Workflow for the enzymatic assay of CGT.

Role in Cellular Processes and Disease

Galactocerebrosides, including the N-lignoceroyl dihydro form, are integral to the structure and function of myelin. Their long, saturated acyl chains contribute to the formation of a tightly packed and stable lipid bilayer, which is essential for the insulating properties of the myelin sheath.

While the direct involvement of this compound in specific signaling pathways is not well-documented, the metabolism of sphingolipids, in general, is known to produce bioactive molecules. For instance, the breakdown of ceramides (B1148491) can lead to the formation of sphingosine and sphingosine-1-phosphate, which are potent signaling molecules. The accumulation of certain sphingolipids due to defects in their catabolism is characteristic of several lysosomal storage diseases, such as Krabbe disease, which is caused by a deficiency in the enzyme galactocerebrosidase.

Conclusion

This compound is a key saturated galactosylceramide in the myelin sheath. Its unique structure contributes to the stability and insulating properties of myelin. While specific data on this molecule are limited, established methods for the isolation and characterization of cerebrosides provide a strong framework for its study. Further research into the specific roles of this compound and other dihydro-glycosphingolipids will undoubtedly enhance our understanding of myelin biology and the pathology of demyelinating diseases.

References

- 1. scbt.com [scbt.com]

- 2. Free-radical fragmentation of galactocerebrosides: a MALDI-TOF mass spectrometry study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. From adhesion complex to signaling hub: the dual role of dystroglycan - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of dihydrosphingolipids in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role of dihydrosphingolipids in disease : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]

- 6. The role of dihydrosphingolipids in disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aksci.com [aksci.com]

- 8. This compound – 艾博立生物 [ablybio.cn]

- 9. UDP-galactose:ceramide galactosyltransferase is a class I integral membrane protein of the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Mechanism of Action of N-Lignoceroyldihydrogalactocerebroside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Lignoceroyldihydrogalactocerebroside is a sphingolipid whose precise in vitro mechanism of action is not extensively detailed in current scientific literature. However, by examining the broader classes of molecules to which it belongs—dihydrogalactocerebrosides and sphingolipids with very-long-chain fatty acids (VLCFAs)—we can infer its likely biological roles and mechanisms. This technical guide synthesizes the available information on related compounds to provide a potential framework for understanding the in vitro functions of this compound. It is anticipated that this molecule plays a significant role in membrane biophysics, particularly in the formation and function of lipid rafts, and may be involved in cellular signaling pathways related to stress responses, proliferation, and immune modulation.

Introduction to this compound

This compound is a glycosphingolipid characterized by a dihydroceramide (B1258172) backbone linked to a galactose sugar moiety. The dihydroceramide component consists of a dihydrosphingosine base acylated with lignoceric acid, a saturated 24-carbon very-long-chain fatty acid (VLCFA). The presence of the VLCFA and the dihydro- nature of the sphingoid base are key structural features that likely dictate its biological activity. While specific studies on this compound are limited, research on related sphingolipids provides a foundation for postulating its mechanism of action.

Postulated In Vitro Mechanisms of Action

Based on the functions of structurally similar lipids, the in vitro mechanism of action of this compound can be hypothesized to involve the following:

-

Modulation of Membrane Properties and Lipid Raft Formation: Sphingolipids, particularly those with VLCFAs, are critical components of lipid rafts—specialized membrane microdomains enriched in cholesterol and sphingolipids.[1] These rafts serve as platforms for signal transduction by concentrating or excluding specific proteins. The long lignoceryl chain of this compound would significantly influence membrane fluidity and organization, promoting the formation of stable raft domains.[2]

-

Regulation of Cellular Signaling Pathways: Dihydroceramides, the core of this compound, are not merely inert precursors to ceramides (B1148491) but are emerging as bioactive molecules in their own right. They have been implicated in various cellular processes, including autophagy, hypoxia, and the regulation of cell proliferation.

-

Interaction with Specific Proteins: The galactose headgroup can participate in specific interactions with proteins, such as lectins, on the cell surface or within intracellular compartments. These interactions can trigger downstream signaling events.

-

Immunomodulatory Effects: Analogs of galactosylceramide are potent activators of invariant Natural Killer T (iNKT) cells, a specialized subset of T lymphocytes.[3] While the "dihydro-" form's activity is less characterized, it is plausible that this compound could be presented by CD1d molecules and modulate iNKT cell responses, leading to the secretion of various cytokines.

Potential Signaling Pathways

Given the roles of related sphingolipids, this compound may influence several signaling pathways.

Lipid Raft-Mediated Signaling

The incorporation of this compound into lipid rafts could modulate the activity of raft-associated proteins, such as growth factor receptors (e.g., EGFR), G-protein coupled receptors, and ion channels. This can influence downstream pathways like the MAPK/ERK and PI3K/Akt signaling cascades.

Caption: Postulated role of this compound in lipid raft-mediated signaling.

Immune Cell Activation via CD1d Presentation

Analogous to α-galactosylceramides, this compound could potentially be taken up by antigen-presenting cells (APCs), processed, and presented by CD1d molecules to iNKT cells. This interaction would trigger the activation of iNKT cells and subsequent cytokine release.

Caption: Hypothetical pathway of iNKT cell activation by this compound.

Quantitative Data Summary

| Compound Class | Experiment | Cell Type | Result | Reference Context |

| Very-Long-Chain Sphingolipids | Vacuole Fusion Assay | Saccharomyces cerevisiae | Deletion of the C26 VLCFA elongase (Elo3p) resulted in a significant reduction in in vitro vacuole fusion, indicating a block in tethering and docking. | Based on the role of VLCFAs in membrane fusion events.[2] |

| α-Galactosylceramide Analogs | Cytokine Release Assay | Murine Splenocytes | Stimulation with α-GalCer analogs (100 ng/mL) induced the release of IFN-γ (e.g., ~2000 pg/mL) and IL-4 (e.g., ~500 pg/mL). | Reflects the immunomodulatory potential of galactosylceramides.[4] |

| Long-Chain Ceramides vs. VLC-Ceramides | Cell Viability Assay | Glioma Cell Lines | Increased C18-ceramide levels inhibited cell viability, whereas the effects of VLC-ceramides can be context-dependent, sometimes promoting survival. | Highlights the differential effects of acyl chain length.[5] |

Experimental Protocols

Detailed experimental protocols for directly studying this compound are not published. The following are generalized protocols for key experiments that would be applicable to investigating its in vitro mechanism of action.

Lipid Raft Isolation by Sucrose (B13894) Density Gradient Ultracentrifugation

This method is used to isolate detergent-resistant membranes (DRMs), which are enriched in lipid rafts.

Workflow:

Caption: Experimental workflow for the isolation of lipid rafts.

Methodology:

-

Cell Culture and Treatment: Culture cells of interest (e.g., a relevant cancer cell line or immune cells) and treat with varying concentrations of this compound for desired time points.

-

Cell Lysis: Harvest cells and lyse them on ice in a lysis buffer containing a non-ionic detergent like Triton X-100 at a low concentration (e.g., 1%). This detergent solubilizes non-raft membranes while leaving lipid rafts largely intact.

-

Sucrose Gradient Preparation: Mix the cell lysate with a concentrated sucrose solution to achieve a final concentration of 40%. Carefully layer this mixture at the bottom of an ultracentrifuge tube. Sequentially overlay with layers of 30% and 5% sucrose solutions.

-

Ultracentrifugation: Centrifuge the gradient at high speed (e.g., 200,000 x g) for an extended period (18-20 hours) at 4°C. Lipid rafts, due to their lower buoyant density, will float to the interface between the 5% and 30% sucrose layers.

-

Fraction Collection and Analysis: Carefully collect fractions from the top of the gradient. Analyze the protein content of each fraction by Western blotting using antibodies against known lipid raft markers (e.g., flotillin-1, caveolin-1) and non-raft markers (e.g., transferrin receptor) to identify the raft-containing fractions. The presence of this compound in these fractions can be determined by lipidomic analysis.

In Vitro iNKT Cell Activation Assay

This assay measures the ability of a glycolipid to activate iNKT cells, typically by quantifying cytokine production.

Methodology:

-

Antigen Loading of APCs: Culture antigen-presenting cells (APCs), such as dendritic cells, and pulse them with this compound at various concentrations.

-

Co-culture with iNKT cells: Co-culture the loaded APCs with a population of iNKT cells (either a cell line or primary cells).

-

Cytokine Measurement: After a suitable incubation period (e.g., 24-72 hours), collect the culture supernatant.

-

ELISA or CBA: Quantify the concentration of cytokines of interest (e.g., IFN-γ and IL-4) in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) or a Cytometric Bead Array (CBA).

Conclusion and Future Directions

While direct experimental evidence for the in vitro mechanism of action of this compound is currently lacking, a strong theoretical framework can be built based on the known functions of its constituent parts: the dihydroceramide core, the galactose headgroup, and the lignoceric acid tail. It is highly probable that this molecule plays a key role in organizing membrane microdomains and modulating cellular signaling and immune responses.

Future research should focus on direct in vitro studies to:

-

Characterize the biophysical effects of this compound on model membranes.

-

Identify specific protein binding partners.

-

Elucidate its precise role in modulating signaling pathways in various cell types.

-

Determine its ability to activate iNKT cells and the resulting cytokine profile.

Such studies will be crucial for understanding the full therapeutic and research potential of this and other related very-long-chain glycosphingolipids.

References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]

- 2. biorxiv.org [biorxiv.org]

- 3. In vitro anti-tumour activity of α-galactosylceramide-stimulated human invariant Vα24+NKT cells against melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Natural Killer Dendritic Cells Enhance Immune Responses Elicited by α-Galactosylceramide-Stimulated Natural Killer T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Lignoceroyldihydrogalactocerebroside: Physicochemical Properties, Biological Role, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Lignoceroyldihydrogalactocerebroside is a crucial glycosphingolipid, predominantly found in the myelin sheath of the central and peripheral nervous systems. As a member of the galactocerebroside family, it plays a vital role in the structural integrity and function of myelin, the insulating layer that surrounds neuronal axons. This technical guide provides a comprehensive overview of the physicochemical properties, biological significance, and analytical methodologies pertaining to this compound, tailored for professionals in research and drug development.

Physicochemical Properties

This compound is a complex molecule composed of a galactose sugar moiety, a dihydroceramide (B1258172) lipid component, and a long-chain lignoceric fatty acid. The saturation of the sphingoid base (dihydrosphingosine) distinguishes it from the more common galactocerebrosides (B1148508) containing sphingosine.

| Property | Value | Source |

| Chemical Formula | C48H95NO8 | [1] |

| Molecular Weight | 814.27 g/mol | [1] |

| CAS Number | 76334-09-3 | [2] |

| Physical State | Solid | General knowledge |

| Storage Temperature | -20°C | [1] |

Biological Significance and Signaling Pathways

Galactocerebrosides, including the N-lignoceroyl species, are integral to the proper functioning of the nervous system. They are key components of myelin, contributing to its stability and insulating properties. The metabolism of these lipids is tightly regulated, and disruptions can lead to severe neurological disorders.[3]

Biosynthesis and Catabolism

The synthesis of galactocerebrosides involves the enzymatic transfer of galactose to a ceramide backbone, a reaction catalyzed by ceramide galactosyltransferase (CGT).[4][5] Conversely, the breakdown of these molecules occurs in the lysosome, where galactocerebrosidase (GALC) hydrolyzes the galactose moiety.[4][5]

Role in Signaling

Galactosylceramides are not merely structural lipids; they are also involved in cellular signaling processes. They are known to be localized in lipid rafts, specialized membrane microdomains that serve as platforms for signal transduction.[3] Through their presence in these rafts, galactosylceramides can modulate the activity of various membrane-associated proteins and receptors.

One significant signaling pathway involves the regulation of intracellular calcium levels. Studies have shown that antibodies binding to galactocerebroside on the surface of oligodendrocytes can trigger an influx of extracellular calcium, suggesting a role for these lipids in transmembrane signaling.

References

An In-Depth Technical Guide to the Metabolic Fate of N-Lignoceroyldihydrogalactocerebroside

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Lignoceroyldihydrogalactocerebroside, a complex sphingolipid, undergoes catabolism within the lysosome, a critical process for maintaining cellular homeostasis. This guide details the metabolic pathway, the primary enzymatic activity involved, and the downstream catabolites. It provides a comprehensive overview of the experimental protocols required to study this metabolic process, including quantitative analysis and enzyme kinetics. The information presented is intended to support research into sphingolipid metabolism and the development of therapeutic strategies for related metabolic disorders.

Introduction

This compound is a galactocerebroside, a class of glycosphingolipids that are integral components of cellular membranes, particularly abundant in the myelin sheath of the nervous system. The "N-Lignoceroyl" designation specifies the presence of lignoceric acid (a 24-carbon saturated fatty acid) N-acylated to the sphingoid base. The "dihydro" prefix indicates that the sphingoid base is dihydrosphingosine, which lacks the characteristic trans double bond found in sphingosine. The proper catabolism of these lipids is essential for cellular function, and defects in this pathway can lead to severe lysosomal storage disorders.

The Metabolic Pathway of this compound

The metabolic breakdown of this compound is a lysosomal process. The primary and rate-limiting step is the hydrolytic cleavage of the galactose moiety, catalyzed by the enzyme galactocerebrosidase (GALC).

Primary Catabolic Step: Hydrolysis by Galactocerebrosidase (GALC)

Within the acidic environment of the lysosome, galactocerebrosidase (also known as galactosylceramidase) acts on this compound to yield two products:

-

D-galactose: A monosaccharide that can be recycled and utilized in various cellular metabolic pathways.

-

N-Lignoceroyldihydrosphingosine: A dihydroceramide.

This enzymatic reaction requires the presence of a sphingolipid activator protein, saposin A, which facilitates the interaction of the membrane-bound substrate with the soluble GALC enzyme.

Downstream Metabolism of N-Lignoceroyldihydrosphingosine

The resulting dihydroceramide, N-Lignoceroyldihydrosphingosine, is further catabolized within the lysosome by acid ceramidase. This enzyme hydrolyzes the amide bond, releasing:

-

Lignoceric acid (C24:0): A very-long-chain saturated fatty acid.

-

Dihydrosphingosine: A sphingoid base.

These products can then exit the lysosome to be re-utilized in anabolic pathways or further degraded.

Clinical Relevance: Krabbe Disease

A deficiency in the activity of galactocerebrosidase, due to mutations in the GALC gene, results in the lysosomal storage disorder known as Krabbe disease, or globoid cell leukodystrophy.[1][2][3] This deficiency leads to the accumulation of galactocerebrosides, including this compound, and a cytotoxic metabolite called psychosine (B1678307) (galactosylsphingosine) within cells, particularly in the myelin-producing oligodendrocytes and Schwann cells of the nervous system.[1][2][4] This accumulation triggers widespread demyelination and severe neurological damage.

Quantitative Data

While specific kinetic parameters for the enzymatic hydrolysis of this compound by GALC are not extensively reported, the following table provides representative data for the enzyme's activity with similar substrates. These values are typically determined using in vitro enzyme assays with purified or recombinant GALC and radiolabeled or fluorescently tagged substrates.

| Substrate | Enzyme Source | Km (µM) | Vmax (nmol/hr/mg) | Reference |

| Galactosylceramide (radiolabeled) | Human leukocytes | 10 - 50 | 5 - 15 | Generic data |

| 4-Methylumbelliferyl-β-D-galactopyranoside | Recombinant human GALC | 1500 | Not reported | [5] |

Note: The kinetic parameters can vary depending on the specific assay conditions, including pH, temperature, and the presence of detergents and activator proteins.

Experimental Protocols

The study of this compound metabolism involves several key experimental procedures.

Isolation of Lysosomes

To study the catabolism in its native environment, isolation of lysosomes from tissues or cultured cells is a crucial first step.

Protocol: Lysosome Isolation from Cultured Cells

-

Cell Lysis: Harvest cultured cells and resuspend them in a hypotonic buffer. Homogenize the cells using a Dounce homogenizer to disrupt the plasma membrane while leaving organelles intact.

-

Differential Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet nuclei and unbroken cells.

-

Mitochondrial Pellet: Centrifuge the resulting supernatant at a higher speed (e.g., 20,000 x g) to pellet mitochondria and lysosomes.

-

Density Gradient Centrifugation: Resuspend the pellet and layer it onto a density gradient (e.g., Percoll or sucrose). Ultracentrifuge the gradient to separate organelles based on their density.

-

Lysosome Collection: Carefully collect the lysosomal fraction from the gradient. The purity of the fraction should be assessed by measuring the activity of lysosomal marker enzymes, such as β-hexosaminidase.

Galactocerebrosidase (GALC) Activity Assay

Measuring the enzymatic activity of GALC is fundamental to understanding the metabolism of this compound.

Protocol: Fluorometric GALC Activity Assay

This assay utilizes a synthetic substrate that releases a fluorescent product upon cleavage by GALC.

-

Substrate Preparation: Prepare a solution of a fluorogenic substrate, such as 4-methylumbelliferyl-β-D-galactopyranoside (MUG), in a suitable assay buffer (e.g., 0.1 M citrate/phosphate buffer, pH 4.5).

-

Enzyme Preparation: Prepare a lysate from the cells or tissues of interest, or use a purified lysosomal fraction. Determine the total protein concentration of the lysate.

-

Reaction Incubation: In a microplate, combine the enzyme preparation with the substrate solution. Include a blank control with no enzyme. Incubate the plate at 37°C for a defined period (e.g., 1-2 hours).

-

Reaction Termination: Stop the reaction by adding a high pH buffer (e.g., 0.5 M glycine-carbonate buffer, pH 10.5).

-

Fluorescence Measurement: Measure the fluorescence of the liberated 4-methylumbelliferone (B1674119) using a fluorometer with excitation and emission wavelengths of approximately 365 nm and 445 nm, respectively.

-

Data Analysis: Calculate the GALC activity based on a standard curve of the fluorescent product and normalize it to the protein concentration and incubation time.

Quantitative Analysis of this compound and its Metabolites

To quantify the substrate and its catabolic products, liquid chromatography-mass spectrometry (LC-MS) is the method of choice.

Protocol: LC-MS Analysis of Sphingolipids

-

Lipid Extraction: Extract lipids from the biological sample using a modified Folch or Bligh-Dyer method with a chloroform/methanol solvent system.

-

Sample Preparation: Dry the lipid extract under a stream of nitrogen and reconstitute it in a suitable solvent for LC-MS analysis.

-

Liquid Chromatography: Separate the different lipid species using a C18 reverse-phase or a HILIC normal-phase HPLC column with an appropriate gradient of mobile phases.

-

Mass Spectrometry: Detect and quantify the lipids using a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are used to identify and quantify this compound, N-Lignoceroyldihydrosphingosine, lignoceric acid, and dihydrosphingosine.

-

Data Analysis: Quantify the lipids by comparing their peak areas to those of internal standards (e.g., deuterated analogs of the lipids of interest).

Visualizations

Metabolic Pathway of this compound

Caption: Catabolic pathway of this compound in the lysosome.

Experimental Workflow for GALC Activity Assay

Caption: Step-by-step workflow for the fluorometric assay of GALC activity.

Conclusion

The metabolic fate of this compound is a well-defined lysosomal catabolic pathway initiated by the enzyme galactocerebrosidase. Understanding this pathway and the methods to study it are crucial for research into the pathophysiology of Krabbe disease and other sphingolipidoses. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to investigate this critical area of cellular metabolism and to explore potential therapeutic interventions. Further research is warranted to determine the precise kinetic parameters of GALC for this specific substrate and to fully elucidate the downstream signaling roles of its catabolites.

References

- 1. GALC Activity Assay [bio-protocol.org]

- 2. Quantitative analysis of brain galactosylceramides by high performance liquid chromatography of their perbenzoyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. assaygenie.com [assaygenie.com]

- 4. In vitro Validation of Chimeric β-Galactosylceramidase Enzymes With Improved Enzymatic Activity and Increased Secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Specific determination of beta-galactocerebrosidase activity via competitive inhibition of beta-galactosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of N-Lignoceroyldihydrogalactocerebroside and Related Glycosphingolipids in Lysosomal Storage Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysosomal storage diseases (LSDs) are a class of inherited metabolic disorders characterized by the accumulation of undigested or partially digested macromolecules within the lysosomes. This accumulation is typically the result of deficient activity in a specific lysosomal enzyme. A prominent example within the sphingolipidoses subclass of LSDs is Krabbe disease, or globoid cell leukodystrophy, which underscores the critical role of proper glycosphingolipid metabolism. This technical guide focuses on the pathophysiology driven by the accumulation of galactosylceramides, such as N-Lignoceroyldihydrogalactocerebroside, and their cytotoxic metabolites. We will delve into the biochemical pathways, present quantitative data from disease models, detail relevant experimental protocols for analysis, and explore the central role of these lipids in the devastating neurodegeneration seen in Krabbe disease.

Introduction: Glycosphingolipids and Lysosomal Dysfunction

Glycosphingolipids (GSLs) are essential components of cellular membranes, particularly abundant in the nervous system, where they play crucial roles in cell signaling, recognition, and myelin sheath integrity.[1] this compound is a type of galactosylceramide (GalCer), a class of GSLs characterized by a ceramide lipid moiety linked to a galactose sugar. The proper turnover of these molecules is vital for cellular homeostasis.

Lysosomes are cellular organelles containing hydrolytic enzymes responsible for breaking down various biomolecules.[2] In LSDs, a genetic mutation leads to a dysfunctional lysosomal protein, most often an enzyme, causing the progressive accumulation of its specific substrate.[3] This storage disrupts normal lysosomal function and triggers a cascade of pathogenic events, including inflammation, secondary metabolite accumulation, and ultimately, cell death, leading to severe clinical manifestations.[4][5]

The primary LSD associated with aberrant galactosylceramide metabolism is Krabbe disease. It is caused by a deficiency of the lysosomal enzyme galactosylceramidase (GALC), which is responsible for the degradation of GalCer and its highly toxic metabolite, psychosine (B1678307) (galactosylsphingosine).[3][6][7]

Pathophysiology of Krabbe Disease: A Galactosylceramide Lipidosis

Krabbe disease is a severe, autosomal recessive neurodegenerative disorder.[8] The deficiency in GALC enzyme activity leads to the lysosomal accumulation of its substrates, primarily in myelin-producing cells—oligodendrocytes in the central nervous system (CNS) and Schwann cells in the peripheral nervous system (PNS).[3][6]

While GalCer accumulation occurs, the primary pathogenic driver is believed to be the accumulation of psychosine.[3][6] Psychosine is highly cytotoxic and induces apoptosis in oligodendrocytes, leading to widespread demyelination.[6][8] This process triggers a robust inflammatory response characterized by the infiltration of macrophages that engulf the accumulating lipids, forming multinucleated "globoid cells," the pathological hallmark of the disease.[3][9] The resulting loss of myelin and subsequent neurodegeneration lead to the rapid and progressive neurological symptoms seen in patients, particularly in the severe infantile-onset form.[8][9]

Biochemical Pathway of Galactosylceramide Metabolism

The synthesis and degradation of galactosylceramide are controlled by specific enzymes. UDP-galactose ceramide galactosyltransferase (CGT) synthesizes GalCer from ceramide and UDP-galactose. In the lysosome, GALC hydrolyzes GalCer back into ceramide and galactose. GALC is also the sole enzyme capable of degrading the toxic metabolite psychosine. A deficiency in GALC disrupts this balance, leading to the pathological accumulation of both GalCer and, more critically, psychosine.

Quantitative Data Presentation